4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one
Overview
Description
4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes fluorinated benzoyl and phenyl groups, a hydroxy group, and a pyridinylmethyl substituent on a dihydropyrrolone core. The presence of fluorine atoms in the structure can significantly influence its chemical properties and biological activities.
Preparation Methods
Formation of Intermediates: The synthesis begins with the preparation of fluorinated benzoyl and phenyl intermediates.
Coupling Reactions: These intermediates are then coupled with a pyridinylmethyl group under controlled conditions.
Cyclization: The final step involves cyclization to form the dihydropyrrolone core, followed by purification to obtain the desired compound.
Chemical Reactions Analysis
4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: In the study of biological pathways and interactions due to its unique structure and functional groups.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Applications in the development of new materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance its binding affinity to specific proteins or enzymes, influencing their activity. The compound may also interact with cellular membranes, affecting their properties and functions.
Comparison with Similar Compounds
Similar compounds to 4-(4-fluorobenzoyl)-5-(2-fluorophenyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one include other fluorinated benzoyl and phenyl derivatives, such as:
These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and biological activities. The uniqueness of this compound lies in its combination of fluorinated benzoyl and phenyl groups with a hydroxy group and a pyridinylmethyl substituent on a dihydropyrrolone core, providing distinct chemical and biological properties.
Properties
IUPAC Name |
(4E)-5-(2-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N2O3/c24-16-9-7-15(8-10-16)21(28)19-20(17-5-1-2-6-18(17)25)27(23(30)22(19)29)13-14-4-3-11-26-12-14/h1-12,20,28H,13H2/b21-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AONLDBRDFDGJTO-XUTLUUPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2CC4=CN=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C(=O)N2CC4=CN=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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